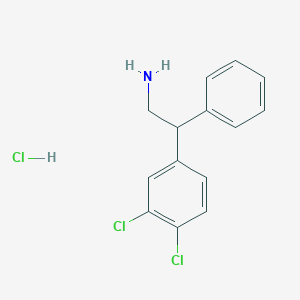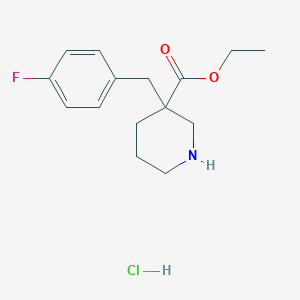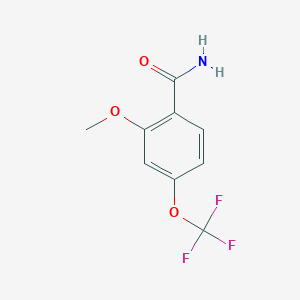
5-溴-N,3-二甲基吡啶-2-胺
概述
描述
5-bromo-N,3-dimethylpyridin-2-amine is a brominated pyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.07 g/mol . This compound is known for its utility in various chemical reactions and research applications due to its unique structural properties.
科学研究应用
5-bromo-N,3-dimethylpyridin-2-amine has a wide range of applications in scientific research:
作用机制
Target of Action
This compound is a chemical intermediate, often used in the synthesis of other compounds .
Mode of Action
As an intermediate, its role is typically to react with other substances to form a more complex compound .
Pharmacokinetics
It’s known that the compound has a melting point of 62-64°c and a predicted boiling point of 2646±400°C . These properties can influence its stability and solubility, which in turn can affect its bioavailability.
Result of Action
The molecular and cellular effects of 5-bromo-N,3-dimethylpyridin-2-amine are currently unknown . As an intermediate, its primary function is to participate in chemical reactions to produce other compounds .
Action Environment
The action of 5-bromo-N,3-dimethylpyridin-2-amine can be influenced by various environmental factors. For instance, its stability can be affected by light and temperature . Therefore, it is typically stored in a dark place at room temperature .
生化分析
Biochemical Properties
5-bromo-N,3-dimethylpyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of 5-bromo-N,3-dimethylpyridin-2-amine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are vital for cell signaling . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular function.
Molecular Mechanism
At the molecular level, 5-bromo-N,3-dimethylpyridin-2-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N,3-dimethylpyridin-2-amine can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a refrigerator . It may degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of 5-bromo-N,3-dimethylpyridin-2-amine vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
5-bromo-N,3-dimethylpyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 5-bromo-N,3-dimethylpyridin-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 5-bromo-N,3-dimethylpyridin-2-amine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-bromo-N,3-dimethylpyridin-2-amine involves the reaction of N-methylformamide with 2,5-dibromo-3-methylpyridine in the presence of sodium hydride. The reaction is carried out at a temperature of 100°C for three hours. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-bromo-N,3-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles.
Suzuki Coupling: This reaction typically uses arylboronic acids, tetrakis(triphenylphosphine)palladium(0) as a catalyst, and potassium phosphate as a base.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling reactions, the products are typically aryl-substituted pyridine derivatives .
相似化合物的比较
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but with additional methyl groups.
2,3-Diamino-5-bromopyridine: Contains additional amino groups, leading to different reactivity and applications.
5-Bromo-2-(dimethylamino)pyrimidine: A pyrimidine derivative with similar functional groups.
Uniqueness
5-bromo-N,3-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
属性
IUPAC Name |
5-bromo-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNIBCNVQMGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592854 | |
| Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245765-66-6 | |
| Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)



![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)


![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)

